molecular formula C11H15NO4 B13800570 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]-

Cat. No.: B13800570
M. Wt: 225.24 g/mol
InChI Key: ZNUBBTAJPLKMBM-WPRPVWTQSA-N
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Description

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- is a complex organic compound with a unique structure that includes a pyridinone ring and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- typically involves multiple steps. One common method includes the reaction of 3-hydroxy-2-methyl-4(1H)-pyridinone with a suitable tetrahydrofuran derivative under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- involves its interaction with specific molecular targets and pathways. For example, as a chelating agent, it binds to metal ions, forming stable complexes that can be excreted from the body. This property is particularly useful in treating conditions like iron overload . Additionally, its antimicrobial activity may involve disrupting bacterial cell membranes or interfering with essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4(1H)-Pyridinone, 3-hydroxy-2-methyl-1-[(2S,5S)-tetrahydro-5-(hydroxymethyl)-2-furanyl]- lies in its dual ring structure, which imparts distinct chemical and biological properties. This duality allows it to participate in a broader range of reactions and interactions compared to its simpler counterparts .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3-hydroxy-1-[(2S,5S)-5-(hydroxymethyl)oxolan-2-yl]-2-methylpyridin-4-one

InChI

InChI=1S/C11H15NO4/c1-7-11(15)9(14)4-5-12(7)10-3-2-8(6-13)16-10/h4-5,8,10,13,15H,2-3,6H2,1H3/t8-,10-/m0/s1

InChI Key

ZNUBBTAJPLKMBM-WPRPVWTQSA-N

Isomeric SMILES

CC1=C(C(=O)C=CN1[C@@H]2CC[C@H](O2)CO)O

Canonical SMILES

CC1=C(C(=O)C=CN1C2CCC(O2)CO)O

Origin of Product

United States

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